VPS34 Degradation: HaloPROTAC3 vs. HaloPROTAC‑E
In a direct head‑to‑head comparison, HaloPROTAC‑E induced greater steady‑state degradation of endogenously tagged Halo‑VPS34 in HEK293 cells than HaloPROTAC3 [1]. This quantitative difference establishes that HaloPROTAC3 is the less potent degrader in this endogenous protein context, making it suitable for applications requiring partial rather than maximal target depletion, or for dose‑response studies where a broader dynamic range is advantageous.
| Evidence Dimension | Steady-state degradation of endogenously tagged Halo‑VPS34 protein in HEK293 cells |
|---|---|
| Target Compound Data | ~50% degradation of Halo‑VPS34 |
| Comparator Or Baseline | HaloPROTAC‑E: ~75% degradation of Halo‑VPS34 |
| Quantified Difference | HaloPROTAC‑E achieves 25 percentage points greater maximal degradation (50% increase in fractional depletion) |
| Conditions | HEK293 cells expressing endogenously tagged Halo‑VPS34; treatment with 1 µM compound for 24 h; assessed via quantitative immunoblotting |
Why This Matters
The 25‑percentage‑point difference in maximal degradation directly informs selection: HaloPROTAC3 provides a lower‑efficacy baseline for partial knockdown experiments, whereas HaloPROTAC‑E is required for near‑complete target depletion.
- [1] Tovell, H., et al. (2019). Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chem. Biol., 14(5), 882–892. Figure 6B. View Source
